Cas no 851726-48-2 (N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester)

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester is a versatile malonic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both ester and amide functionalities, allows for selective reactivity in condensation and alkylation reactions. The compound's balanced lipophilicity and stability make it suitable for controlled functionalization in multi-step synthetic routes. It serves as a key precursor in the preparation of β-keto esters and other complex carbonyl-containing compounds. The presence of the N-methyl and ethoxycarbonyl-ethyl groups enhances solubility in common organic solvents, facilitating purification and handling. This reagent is particularly valuable in fine chemical synthesis where precise molecular modifications are required.
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester structure
851726-48-2 structure
Product Name:N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester
CAS No:851726-48-2
MF:C11H19NO5
MW:245.272263765335
CID:5729756
PubChem ID:59813051
Update Time:2025-05-23

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 851726-48-2
    • WMQSRLPZDWIPHI-UHFFFAOYSA-N
    • Ethyl 3-[N-(3-ethoxy-3-oxopropyl)-N-methylamino]-3-oxopropanoate
    • SCHEMBL1303574
    • ethyl 3-((3-ethoxy-3-oxopropyl)(methyl)amino)-3-oxopropanoate
    • N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester
    • ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropanoate
    • Inchi: 1S/C11H19NO5/c1-4-16-10(14)6-7-12(3)9(13)8-11(15)17-5-2/h4-8H2,1-3H3
    • InChI Key: WMQSRLPZDWIPHI-UHFFFAOYSA-N
    • SMILES: O(CC)C(CCN(C)C(CC(=O)OCC)=O)=O

Computed Properties

  • Exact Mass: 245.12632271g/mol
  • Monoisotopic Mass: 245.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 9
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 72.9Ų

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E941148-10mg
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic Acid Ethyl Ester
851726-48-2
10mg
$ 50.00 2022-06-05
TRC
E941148-50mg
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic Acid Ethyl Ester
851726-48-2
50mg
$ 115.00 2022-06-05
TRC
E941148-100mg
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic Acid Ethyl Ester
851726-48-2
100mg
$ 185.00 2022-06-05

Additional information on N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester

Comprehensive Overview of N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester (CAS No. 851726-48-2)

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester (CAS No. 851726-48-2) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring ethyl ester and malonamic acid functional groups, makes it a versatile building block for designing complex molecules. Researchers and industries value this compound for its role in facilitating esterification reactions and carbon-carbon bond formation, aligning with current trends in sustainable chemistry and green synthesis.

In recent years, the demand for high-purity intermediates like N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester has surged due to advancements in drug discovery and precision agriculture. This compound’s compatibility with microwave-assisted synthesis and flow chemistry techniques addresses modern labs’ needs for efficiency and reduced environmental impact. Frequently searched terms such as "malonamic acid derivatives applications" and "ethyl ester synthesis optimization" reflect growing interest in its practical uses.

The compound’s CAS No. 851726-48-2 serves as a critical identifier in regulatory documentation and patent filings. Analytical studies highlight its stability under controlled conditions, making it suitable for multi-step organic transformations. Innovations in catalytic processes further enhance its utility, particularly in producing chiral compounds for asymmetric synthesis—a hot topic in academic and industrial forums.

From an SEO perspective, integrating keywords like "N-methyl-malonamic acid ester properties" or "851726-48-2 solubility data" ensures visibility among target audiences. The compound’s relevance to biodegradable polymer research and API manufacturing also aligns with trending sustainability goals. Proper handling protocols and storage recommendations (e.g., inert atmosphere) are often queried, emphasizing user safety concerns.

In summary, N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester exemplifies innovation in synthetic chemistry, bridging gaps between theoretical research and industrial scalability. Its adaptability to green chemistry principles and high-yield methodologies positions it as a key player in future scientific breakthroughs.

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